cis-p-Menth-2-en-7-ol
Description
Properties
CAS No. |
19898-86-3 |
|---|---|
Molecular Formula |
C21H25ClN2O5S |
Synonyms |
cis-p-Menth-2-en-7-ol |
Origin of Product |
United States |
Occurrence, Distribution, and Ecological Research of Cis P Menth 2 En 7 Ol
Identification in Natural Product Extracts and Essential Oils
Cis-p-Menth-2-en-7-ol is a constituent of the essential oils of numerous plants, contributing to their characteristic aromas. Its identification has been reported in a diverse range of plant families and species, with its biosynthesis showing notable variations based on geography and developmental stages.
Plant Species Diversity and Geographic Variations in Biosynthesis
The presence of this compound has been documented in a wide array of plant species across different geographical locations. This distribution suggests a varied biosynthetic production influenced by environmental and genetic factors. mdpi.com
For instance, research on Douglas fir (Pseudotsuga menziesii) has revealed differences in the chemical composition of its essential oils based on whether the trees are from coastal or inland populations. The coastal variety, menziesii, shows the presence of cis-p-menth-2-en-1-ol, which is largely absent in the inland variety, glauca. phytologia.org Similarly, studies on Eucalyptus species in Tunisia have shown that the composition of their essential oils, which can include related p-menthane (B155814) derivatives, varies depending on the specific arboretum location. researchgate.net This highlights the significant impact of geographic location on the chemical profile of plants. mdpi.comphytologia.orgresearchgate.net
Below is a table summarizing various plant species in which this compound or its isomers have been identified, along with their geographical origins as noted in scientific literature.
| Plant Species | Geographic Location |
| Pseudotsuga menziesii var. menziesii | Coastal North America |
| Eucalyptus sideroxylon | Tunisia (Souiniat, Mrifek) |
| Eucalyptus cinerea | Tunisia (Souiniat, Sejnane, Zerniza) |
| Cinnamomum camphora | Not specified |
| Mentha species | Not specified |
| Sequoia sempervirens | Not specified |
| Zanthoxylum schinifolium | Not specified |
Distribution within Plant Tissues and Developmental Stages
The concentration and presence of this compound are not uniform throughout the plant. Research indicates that the distribution of essential oil components, including this compound, can vary significantly between different plant tissues such as leaves, stems, and flowers.
Furthermore, the developmental stage of the plant plays a crucial role in the biosynthesis and accumulation of volatile compounds. For example, studies on Lavandula angustifolia have shown that environmental and developmental factors affect essential oil production and quality during the flowering period. While not directly measuring this compound, this principle of developmental influence on essential oil composition is broadly applicable.
Advanced Extraction and Isolation Methodologies for this compound
The extraction and isolation of this compound from its natural sources require sophisticated techniques to ensure high purity and yield. Methodologies range from traditional distillation to modern, environmentally friendly approaches.
Optimization of Hydrodistillation and Solvent Extraction Techniques
Hydrodistillation is a conventional method for extracting essential oils from plant materials. researchgate.net The optimization of this process is critical for maximizing the yield of compounds like this compound. Key parameters that are often adjusted include the extraction time and the ratio of water to plant material. researchgate.net For instance, in the extraction of essential oil from Mentha spicata, response surface methodology has been used to determine the optimal conditions for hydrodistillation. researchgate.net Increasing the water-to-plant ratio can enhance the diffusion of essential oils into the water, allowing for more efficient entrainment by steam and thereby increasing the yield. researchgate.net However, an excessive amount of water can lead to a decrease in yield due to the dissolution or emulsification of the oil. researchgate.net
Solvent extraction is another widely used technique. science.gov This method involves using a solvent to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity and other chemical properties of the target compound.
Supercritical Fluid Extraction (SFE) and Emerging Green Chemistry Approaches
Supercritical fluid extraction (SFE) has emerged as a green alternative to traditional extraction methods. nih.gov This technique most commonly utilizes supercritical carbon dioxide (SC-CO2) as the solvent. researchgate.net SC-CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. researchgate.net The solvent power of SC-CO2 can be finely tuned by altering the pressure and temperature, allowing for selective extraction of specific compounds. nih.govnih.gov This method is particularly advantageous for thermally sensitive compounds as it can be performed at relatively low temperatures. nih.gov
The principles of green chemistry aim to reduce the environmental impact of chemical processes. scispace.com SFE aligns with these principles by using a recyclable and environmentally benign solvent. Other green approaches in development seek to minimize solvent use and energy consumption.
A comparison of different extraction techniques highlights their respective advantages and disadvantages:
| Extraction Method | Advantages | Disadvantages |
| Hydrodistillation | Simple, inexpensive equipment. | High temperatures can degrade some compounds; requires significant energy. researchgate.net |
| Solvent Extraction | Efficient for a wide range of compounds. | Use of potentially toxic and flammable organic solvents; solvent residue in the final product. science.gov |
| Supercritical Fluid Extraction (SFE) | Uses non-toxic, non-flammable CO2; low extraction temperatures; high selectivity. nih.govresearchgate.net | High initial equipment cost. mdpi.com |
Chromatographic Fractionation for High-Purity Isolation
Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of the essential oil. Gas chromatography (GC) is a primary analytical tool for separating and identifying volatile compounds. researchgate.net For preparative purposes, techniques such as column chromatography are employed to separate the components of the extract based on their differential adsorption to a stationary phase. By carefully selecting the stationary and mobile phases, high-purity fractions of this compound can be obtained. mdpi.com
Chemical Synthesis and Derivatization Studies of Cis P Menth 2 En 7 Ol
Total Synthesis Routes and Mechanistic Investigations
The construction of the p-menthane (B155814) framework is the foundational step in the synthesis of cis-p-Menth-2-en-7-ol. Research in this area has focused on efficient cyclization reactions to form the six-membered ring and subsequent functionalization to install the required chemical features with precise stereochemical control.
A prevalent and extensively studied strategy for constructing the p-menthane skeleton is the acid-catalyzed intramolecular ene reaction, or Prins-type cyclization, of acyclic monoterpenes such as citronellal (B1669106). This approach leverages a readily available starting material to form the cyclohexane (B81311) ring. The reaction typically proceeds via protonation of the aldehyde, followed by nucleophilic attack from the alkene, leading to a tertiary carbocation that is subsequently quenched by water or other nucleophiles.
The choice of catalyst and reaction conditions significantly influences the reaction rate and product distribution. For instance, the use of CO2 in water has been shown to enhance the reaction rate for the cyclization of citronellal by forming carbonic acid, thereby increasing acidity without the need for strong mineral acids like sulfuric acid. nih.gov Lignin-derived carbon acid catalysts have also proven effective, with weaker acid sites favoring the formation of p-menthane-3,8-diol (B45773) (PMD), while stronger acid sites tend to yield isopulegol (B1217435). rsc.org Mechanistic studies indicate that the cyclization-hydration of citronellal can proceed through a direct carbocation-hydration pathway, which is often dominant over the stepwise isopulegol hydration route, particularly with weaker acid catalysts. rsc.org
| Catalyst System | Starting Material | Key Products | Noteworthy Findings |
| H₂O-CO₂ | Citronellal | p-Menthane-3,8-diols | CO₂ enhances the reaction rate approximately six-fold compared to water alone. nih.gov |
| Sulfuric Acid | Citronellal | p-Menthane-3,8-diols, Isopulegols | Traditional strong acid catalyst for cyclization. |
| Lignin-Derived Carbon Acids | (±)-Citronellal | p-Menthane-3,8-diol (PMD) | Weaker acid sites favor PMD formation; achieved up to 97% conversion and 86% PMD yield. rsc.org |
Once the cyclohexane ring is formed, the introduction of the hydroxymethyl group at C-1 and the isopropyl group at C-4 with a cis relationship is a critical challenge. A highly effective strategy for achieving this stereochemical control involves the transformation of 4-substituted cyclohexanones. nih.gov
A key step in this approach is the highly cis-selective addition of hydrogen cyanide (HCN) to a 4-alkylcyclohexanone precursor, catalyzed by the enzyme (R)-oxynitrilase from Manihot esculenta (MeHNL). This enzymatic reaction proceeds with exceptional diastereoselectivity (>96%), establishing the desired cis configuration between the newly formed C-1 hydroxyl and the existing C-4 alkyl substituent. The resulting cis-cyanohydrin serves as a versatile intermediate. The cyano group can then be chemically transformed into the target C-7 hydroxymethyl group through reduction, for example, with lithium aluminum hydride (LiAlH₄). This sequence ensures that the C-1 and C-4 substituents are locked in a cis orientation, which is then carried through to the final product. nih.gov This method provides a powerful tool for the regioselective introduction of the C-7 alcohol precursor while simultaneously setting the crucial cis stereochemistry of the p-menthane ring.
Asymmetric Synthesis and Enantioselective Methodologies for this compound
Achieving enantiopure forms of this compound requires sophisticated asymmetric synthesis strategies. These methodologies focus on creating the chiral centers in the molecule with a specific, predetermined three-dimensional arrangement.
The development of chiral catalysts is central to modern asymmetric synthesis. A common and effective strategy involves utilizing naturally occurring chiral molecules as starting materials for catalyst synthesis. Monoterpenes such as (+)- and (–)-α-pinene, (–)-menthone, and (S)-perillyl alcohol are frequently used as key intermediates from the "chiral pool" to prepare chiral ligands and auxiliaries. mdpi.com
These terpene-derived ligands, often possessing amino alcohol or diol functionalities, can be complexed with metals to form catalysts capable of inducing high enantioselectivity in a variety of reactions. mdpi.com For the synthesis of this compound precursors, such catalysts could be applied in key bond-forming reactions. For instance, an asymmetric Diels-Alder reaction could be employed to construct the chiral cyclohexene (B86901) ring system from achiral precursors. Alternatively, asymmetric hydrogenation of a prochiral olefin or ketone intermediate could establish one or more of the required stereocenters with high enantiomeric excess. While direct application of these catalysts to the synthesis of this compound is not extensively documented, the principles are well-established for the asymmetric synthesis of complex cyclohexane derivatives. nih.gov
Controlling the relative stereochemistry between the multiple chiral centers of the p-menthane ring is paramount. Diastereoselectivity can be governed by either kinetic or thermodynamic control. In the acid-catalyzed cyclization of enantiopure citronellal to form p-menthane-3,8-diol, it has been demonstrated that cis-PMD is the kinetically controlled product, formed faster, while trans-PMD is the more stable, thermodynamically favored product. nih.gov This finding suggests that careful selection of reaction time and temperature can favor the formation of the desired cis diastereomer.
A powerful example of substrate-controlled diastereoselectivity is seen in the previously mentioned enzymatic hydrocyanation of 4-alkylcyclohexanones. nih.gov The enzyme's active site directs the incoming cyanide nucleophile to one face of the carbonyl, leading to almost exclusive formation of the cis-cyanohydrin. This high level of selectivity (>96%) effectively dictates the final cis relationship between the substituents at C-1 and C-4. Such methods, where the stereochemical outcome is precisely controlled by the reagents and catalysts, are essential for the efficient synthesis of a single, desired diastereomer like this compound.
Chemoenzymatic Synthesis and Biotransformation of Precursors
Chemoenzymatic synthesis and biotransformation offer powerful and environmentally benign alternatives to traditional chemical methods for producing functionalized terpenes. These approaches utilize the high selectivity of enzymes and whole microbial cells to perform specific chemical modifications on terpene skeletons.
The introduction of a hydroxyl group at the C-7 position of the p-menthane ring is a well-documented reaction catalyzed by various microorganisms, including fungi and bacteria. mdpi.com This targeted hydroxylation is a key step toward the synthesis of this compound. Numerous studies have demonstrated that microorganisms possess cytochrome P450 monooxygenases and other enzymes capable of regioselectively oxidizing the C-7 methyl group of various p-menthane precursors. mdpi.comcore.ac.uk
For example, the biotransformation of limonene (B3431351), a widely available and inexpensive monoterpene, can yield perillyl alcohol (p-mentha-1,8-dien-7-ol) through hydroxylation at the C-7 position. mdpi.commdpi.com Similarly, α-terpineol has been converted to p-menth-1-ene-7,8-diol by the larvae of Spodoptera litura, a transformation that involves initial C-7 hydroxylation. mdpi.com Fungal strains are particularly adept at performing allylic hydroxylations on terpene substrates. mdpi.com While a direct, single-step biotransformation to this compound from a simple precursor is not yet fully established, the existing enzymatic machinery provides a clear pathway for its potential chemoenzymatic synthesis by selecting appropriate precursors and microbial catalysts.
| Microorganism/Enzymatic System | Substrate(s) | Key C-7 Hydroxylated Product(s) | Reference(s) |
| Pseudomonas putida | (R)-(+)-Limonene, (S)-(−)-Limonene | Perillyl alcohol, Perillic acid | mdpi.com |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Perillyl alcohol | mdpi.com |
| Larvae of Spodoptera litura | (±)-α-Terpineol | p-Menth-1-ene-7,8-diol | mdpi.com |
| Larvae of Spodoptera litura | (R)- and (S)-Terpinen-4-ol | (R)- and (S)-p-Menth-1-ene-4,7-diol | mdpi.com |
| Fungi (General) | Unsaturated p-Menthane Lactones | Allylic Hydroxylactones | mdpi.com |
Microbial Transformation of Monoterpenes to this compound and Derivatives
The biotransformation of readily available monoterpenes using microorganisms presents a green and efficient alternative to traditional chemical synthesis for the production of oxygenated derivatives like this compound. A variety of bacteria, fungi, and yeasts have been investigated for their ability to introduce hydroxyl groups at specific positions of the p-menthane skeleton, the carbon framework of this compound.
For instance, the microbial transformation of limonene, a major constituent of citrus essential oils, has been extensively studied. Numerous microorganisms, including species of Aspergillus, Penicillium, and Rhodococcus, are known to hydroxylate limonene at various positions. mdpi.comcore.ac.ukredalyc.orgmdpi.comnih.gov Specifically, hydroxylation at the C-7 position, a key step in the potential microbial synthesis of this compound, has been observed, leading to the formation of perillyl alcohol. mdpi.comcore.ac.uk While the direct microbial production of this compound from limonene is not yet explicitly detailed in published research, the existing literature strongly supports its feasibility through the selection of appropriate microbial strains and optimization of fermentation conditions.
Another promising substrate for the microbial synthesis of this compound is α-terpineol. Fungi, in particular, have demonstrated the capability to hydroxylate α-terpineol at the C-7 position. nih.govnih.govelsevierpure.comsemanticscholar.org These biocatalytic systems offer a regio- and stereoselective approach to obtaining hydroxylated p-menthane derivatives, which can then serve as precursors for this compound.
Table 1: Examples of Microbial Transformations of Monoterpenes Relevant to this compound Synthesis
| Microorganism | Substrate | Key Product(s) | Reference |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Perillyl alcohol | mdpi.com |
| Aspergillus cellulosae M-77 | (S)-(−)-Limonene | (−)-Perillyl alcohol | mdpi.com |
| Penicillium digitatum DSM 62840 | (R)-(+)-Limonene | (R)-(+)-α-Terpineol, cis/trans-Carveol | redalyc.org |
| Gibberella cyanea DSM 62719 | (S)-(−)-α-Terpineol | (4S)-p-menthene-7,8-diol | nih.gov |
| Spodoptera litura larvae | (±)-α-Terpineol | p-menth-1-ene-7,8-diol, 8-hydroxy-p-menth-1-en-7-oic acid | nih.gov |
Enzymatic Resolution and Derivatization Strategies
The production of enantiomerically pure this compound is often crucial for its biological activity. Enzymatic kinetic resolution (EKR) is a powerful tool for separating racemic mixtures of chiral alcohols. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. jocpr.compolimi.itnih.govresearchgate.netmdpi.com
The principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate, or the enantioselective hydrolysis of a corresponding ester. One enantiomer of the alcohol reacts at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester.
While specific studies on the enzymatic resolution of this compound are not yet prevalent in the literature, the successful application of this methodology to a wide range of other cyclic and acyclic secondary alcohols suggests its high potential for this compound. polimi.itnih.gov Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL) are excellent candidates for resolving racemic this compound.
Table 2: Commonly Used Lipases in the Kinetic Resolution of Alcohols
| Enzyme | Source Organism | Common Application |
| Lipase B | Candida antarctica | Acylation and hydrolysis of a wide range of alcohols |
| Lipase | Pseudomonas cepacia | Enantioselective acylation of secondary alcohols |
| Lipase | Pseudomonas fluorescens | Kinetic resolution of various racemic alcohols |
Synthetic Modifications and Analog Design Research
To explore the structure-activity relationships and develop analogs with potentially enhanced or novel biological activities, synthetic modifications of the this compound scaffold are essential.
Oxidation, Reduction, and Substitution Reactions for Structural Diversification
The chemical structure of this compound offers several sites for modification. The primary alcohol at C-7 can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or permanganate-periodate, respectively. researchgate.netcanada.ca These functional groups can then be used for further derivatization.
The double bond in the cyclohexene ring can be subjected to reduction, for example, through catalytic hydrogenation, to yield the corresponding saturated p-menthan-7-ol. This would allow for the investigation of the role of the double bond in the biological activity of the parent compound.
Substitution reactions can be performed on the hydroxyl group, for instance, by converting it into a better leaving group (e.g., a tosylate) and then reacting it with various nucleophiles to introduce a wide range of functionalities. Such modifications can significantly alter the polarity, size, and electronic properties of the molecule, leading to a diverse library of analogs.
Development of Conjugates and Probes for Mechanistic Studies
To investigate the mechanism of action of this compound and identify its cellular targets, the development of molecular probes is a valuable strategy. This can involve the synthesis of conjugates with reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282).
For instance, a fluorescent probe could be synthesized by attaching a fluorophore to the this compound molecule, allowing for its visualization within cells and tissues. This would provide insights into its subcellular localization and potential interactions with cellular components.
Similarly, a biotinylated derivative of this compound could be used in affinity chromatography-based approaches to isolate and identify its binding partners. The high affinity of biotin for avidin (B1170675) or streptavidin allows for the selective capture of the probe-protein complexes. thegoodscentscompany.com While the synthesis of such probes specifically from this compound has not been reported, the general principles of bioconjugation chemistry are well-established and could be readily applied to this molecule.
Advanced Spectroscopic and Chromatographic Characterization of Cis P Menth 2 En 7 Ol
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a primary technique for separating and analyzing volatile compounds like cis-p-Menth-2-en-7-ol from complex mixtures, such as essential oils or synthetic reaction products. The optimization of GC methods is crucial for achieving accurate and reproducible results.
The retention index (RI) is a standardized measure of a compound's elution time on a gas chromatographic column, which aids in its identification by comparing experimental values to literature data. The RI of this compound has been determined on various stationary phases, which differ in polarity and selectivity.
On non-polar or low-polarity stationary phases, such as those coated with 5% phenyl polysiloxane (e.g., DB-5, HP-5MS), the elution order is primarily governed by the boiling points and molecular weights of the analytes. For this compound, reported retention indices on these phases are typically in the range of 1255 to 1275. nist.gov The slight variations in these values can be attributed to differences in analytical conditions, such as the temperature program, carrier gas flow rate, and column dimensions. For instance, a retention index of 1261.8 was recorded on an HP-5MS column.
The trans isomer, trans-p-Menth-2-en-7-ol, often exhibits a slightly different retention index on these columns, allowing for their separation. For example, the trans isomer has reported retention indices of 1254 and 1268 on semi-standard non-polar columns. On more polar stationary phases, such as those containing polyethylene glycol (e.g., Carbowax), the interactions between the analyte and the stationary phase are stronger, leading to significantly higher retention indices. The trans isomer, for instance, shows retention indices in the range of 1842 to 1856 on standard polar columns. While specific RI data for the cis isomer on polar phases is less commonly reported, it is expected to have a similarly high value, allowing for effective separation from non-polar components.
| Compound | Stationary Phase Type | Specific Phase Example | Retention Index (RI) |
|---|---|---|---|
| This compound | Semi-standard non-polar | HP-5MS | 1261.8 |
| This compound | Semi-standard non-polar | DB-5 | 1255 |
| This compound | Semi-standard non-polar | HP-5 | 1275 |
| trans-p-Menth-2-en-7-ol | Semi-standard non-polar | Not Specified | 1254, 1268 |
| trans-p-Menth-2-en-7-ol | Standard polar | Not Specified | 1842, 1849, 1856 |
This compound possesses two stereocenters, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP). Chiral GC is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of this compound.
The most effective CSPs for the separation of terpene alcohols are based on derivatized cyclodextrins. Cyclodextrins are chiral, cyclic oligosaccharides that can include one enantiomer more favorably than the other, leading to differences in retention time. Stationary phases such as diethyl-tert-butylsilyl-β-cyclodextrin or those available under trade names like HP-chiral-20B are commonly employed for resolving chiral monoterpenoids. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different chromatographic mobilities.
For the assessment of this compound, a method would typically involve a capillary column coated with a suitable cyclodextrin derivative. The selection of the specific cyclodextrin and its derivative is critical, as this determines the selectivity of the separation. Optimization of the temperature program is also essential to achieve baseline resolution of the enantiomeric peaks, allowing for accurate quantification and the determination of the enantiomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Structural Elucidation
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This hyphenated technique is fundamental for the structural elucidation of this compound.
In GC-MS, after chromatographic separation, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
The mass spectrum of this compound shows a molecular ion [M]⁺ peak at m/z 154, corresponding to its molecular weight (C₁₀H₁₈O). researchgate.net The fragmentation pattern is characterized by several key ions. A prominent peak is often observed at m/z 111, resulting from the loss of the isopropyl group (C₃H₇, 43 amu). Another significant fragmentation pathway is the loss of a water molecule (H₂O, 18 amu) from the molecular ion, yielding a peak at m/z 136. The loss of the hydroxymethyl group (CH₂OH, 31 amu) leads to a fragment at m/z 123.
The mass spectra of cis and trans isomers of p-Menth-2-en-7-ol are often very similar, which can make differentiation based solely on fragmentation patterns challenging. However, subtle differences in the relative intensities of certain fragment ions can sometimes be observed. For instance, the stereochemical arrangement can influence the ease of certain fragmentation pathways, leading to reproducible variations in the abundance of specific ions. The base peak (the most intense peak) in the spectrum of the cis isomer is at m/z 71, while for the trans isomer, it is also a major fragment. A detailed comparison of the relative abundances of key fragments, such as those at m/z 67, 81, 93, and 111, is necessary for potential differentiation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification.
The molecular formula of this compound is C₁₀H₁₈O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 amu), hydrogen (¹H = 1.007825 amu), and oxygen (¹⁶O = 15.994915 amu), the calculated monoisotopic mass of this compound is 154.135765 Da. An HRMS measurement that yields a mass value extremely close to this calculated value provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass but different formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure and, crucially, the relative stereochemistry of molecules like this compound. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, while 2D NMR techniques reveal connectivity and spatial relationships.
The assignment of the cis stereochemistry between the hydroxymethyl group at position C1 and the isopropyl group at position C4 is confirmed through the analysis of proton-proton (¹H-¹H) coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
In the ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns. The key to confirming the cis configuration lies in the coupling constants of the protons at C1 and C4. In a chair-like conformation, the magnitude of the coupling constant between adjacent protons depends on their dihedral angle. For a cis relationship, where both the C1 and C4 substituents are in pseudo-equatorial or pseudo-axial positions, the observed coupling constants for H1 and H4 with their neighbors would be characteristic of this specific spatial arrangement.
Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) would provide definitive proof of the cis stereochemistry. A NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. For the cis isomer, a cross-peak would be expected between the proton(s) of the hydroxymethyl group (at C7) and the protons of the isopropyl group, indicating their proximity on the same face of the ring. The absence of such a correlation in the trans isomer would be a clear distinguishing feature.
The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of C1 and C4 would be influenced by the cis orientation of the substituents due to steric (gamma-gauche) effects, often causing them to be shielded (shifted to a lower ppm value) compared to the corresponding carbons in the trans isomer.
¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry
A complete analysis of the ¹H and ¹³C NMR spectra is fundamental for determining the connectivity and stereochemistry of this compound. In principle, the ¹H NMR spectrum would provide information on the chemical environment of each proton, their integrations would indicate the number of protons, and the coupling constants would reveal dihedral angles between adjacent protons, which is crucial for establishing the relative stereochemistry of the substituents on the cyclohexene (B86901) ring. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon atoms and their hybridization state. However, specific chemical shifts and coupling constants for this compound are not available in the reviewed literature, preventing the creation of a detailed data table and a thorough analysis of its specific structural features.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire carbon skeleton and confirming the placement of functional groups and substituents.
Without experimental 2D NMR data, a complete and verified assignment of the ¹H and ¹³C NMR spectra is not possible.
Other Spectroscopic Techniques for Characterization
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Additionally, absorptions corresponding to C-H stretching of the alkane and alkene moieties, as well as a C=C stretching absorption for the double bond within the cyclohexene ring, would be anticipated. However, a published IR spectrum with specific absorption frequencies for this compound could not be located.
This compound is a chiral molecule and is therefore expected to be optically active. Optical rotation measurements are essential for determining the enantiomeric purity of a sample. The specific rotation value, [α]ᴅ, is a characteristic physical property for a chiral compound under defined conditions of temperature, solvent, and concentration. This value would indicate the direction and magnitude of rotation of plane-polarized light. The lack of published experimental data on the optical rotation of this compound means that its specific rotation and, consequently, a method for assessing its chiral purity, remain unconfirmed in the scientific literature.
Stereochemical and Conformational Research of Cis P Menth 2 En 7 Ol
Determination of Absolute and Relative Stereochemistry
The unambiguous assignment of the absolute and relative stereochemistry of cis-p-Menth-2-en-7-ol is fundamental to understanding its chemical behavior and biological interactions. Researchers have employed a combination of spectroscopic methods and chemical derivatization to achieve this.
Spectroscopic Methods for Stereochemical Elucidation
Advanced spectroscopic techniques are pivotal in defining the spatial arrangement of atoms in chiral molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one- and two-dimensional experiments, provides detailed information about the connectivity and relative orientation of protons and carbons in the molecule. While specific NMR data for this compound is not extensively published in readily available literature, general principles of NMR spectroscopy for substituted cyclohexenes are well-established for determining cis/trans relationships of substituents. The coupling constants between vicinal protons and Nuclear Overhauser Effect (NOE) experiments are crucial in deducing the relative stereochemistry of the hydroxymethyl and isopropyl groups.
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral compounds. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration of stereocenters can be confidently assigned.
Chemical Derivatization for Stereochemical Correlation
Chemical derivatization serves as a classical yet reliable method for stereochemical correlation. This involves converting the alcohol into a derivative with a known stereochemical marker or a derivative that is more amenable to crystallographic or spectroscopic analysis.
One common approach is the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comnih.govresearchgate.netumn.edu The resulting Mosher esters exhibit distinct NMR spectra for the different enantiomers of the alcohol, allowing for the determination of the absolute configuration at the carbinol center. springernature.comnih.govresearchgate.netumn.edu
Another strategy involves the synthesis of a crystalline derivative, for instance, a p-nitrobenzoate ester. If suitable crystals can be obtained, X-ray crystallography can provide an unambiguous determination of the absolute and relative stereochemistry of the molecule.
| Method | Principle | Application to this compound |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Determination of relative stereochemistry of the hydroxymethyl and isopropyl groups through coupling constants and NOE experiments. |
| Chiroptical Methods (ORD/ECD) | Measures the differential interaction with circularly polarized light. | Determination of absolute configuration by comparing experimental and computationally predicted spectra. |
| Mosher's Ester Analysis | Formation of diastereomeric esters with a chiral reagent (MTPA) to induce distinguishable NMR signals. | Determination of the absolute configuration of the secondary alcohol. springernature.comnih.govresearchgate.netumn.edu |
| X-ray Crystallography of Derivatives | Diffraction of X-rays by a crystal to determine the precise arrangement of atoms. | Unambiguous determination of both absolute and relative stereochemistry of a crystalline derivative (e.g., p-nitrobenzoate). |
Conformational Analysis and Isomerization Dynamics
The flexible nature of the cyclohexene (B86901) ring in this compound gives rise to various conformations that can interconvert. Understanding these conformational preferences and the dynamics of isomerization is crucial for comprehending its reactivity and biological function.
Studies on cis-trans Interconversion Pathways
The interconversion between cis and trans isomers of p-Menth-2-en-7-ol involves the inversion of one of the stereocenters. This process typically requires significant energy input and does not occur spontaneously under normal conditions. Isomerization can be facilitated by chemical reactions that proceed through a planar intermediate, such as oxidation to a ketone followed by stereoselective reduction, or through acid- or base-catalyzed mechanisms that may involve rearrangements. The specific pathways for the cis-trans interconversion of p-Menth-2-en-7-ol would depend on the reaction conditions employed.
Influence of Substituents on Ring Conformation
The conformational equilibrium of the cyclohexene ring in this compound is primarily governed by the steric interactions of the isopropyl and hydroxymethyl substituents. In a substituted cyclohexane (B81311), substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. youtube.com The energetic preference for a substituent to be in the equatorial position is quantified by its A-value.
| Substituent | Steric Influence | Conformational Preference |
| Isopropyl Group | High steric bulk. | Strongly favors an equatorial or pseudo-equatorial position to minimize 1,3-diaxial-like interactions. |
| Hydroxymethyl Group | Moderate steric bulk. | Adopts a position that minimizes overall steric strain in conjunction with the isopropyl group. |
Chirality in Biological Recognition and Activity
Chirality plays a crucial role in the interaction of molecules with biological systems, as receptors, enzymes, and other biological targets are themselves chiral. It is well-documented for many terpenoids that different enantiomers can exhibit distinct biological activities, including differences in odor, taste, and pharmacological effects.
While specific studies on the enantioselective biological activity of this compound are not widely reported, research on related p-menthane (B155814) derivatives provides strong evidence for the importance of stereochemistry in biological recognition. For instance, studies on the insect repellent activities of the stereoisomers of p-menthane-3,8-diol (B45773) have shown that different isomers can have varying levels of efficacy. Similarly, the enantiomers of other monoterpenes, such as pinene and limonene (B3431351), are known to possess different biological properties. It is therefore highly probable that the enantiomers of this compound would also exhibit differential interactions with specific biological targets, leading to distinct physiological responses.
Mechanistic Biological Activity Research of Cis P Menth 2 En 7 Ol
Investigations into Antimicrobial and Antifungal Mechanisms
cis-p-Menth-2-en-7-ol, a monoterpenoid found in various essential oils, has garnered attention for its potential antimicrobial and antifungal properties. Research into its mechanisms of action reveals a multifaceted approach to combating microbial growth, targeting fundamental cellular structures and processes.
The primary mechanism of antimicrobial action for many essential oil components, including this compound, involves the disruption of microbial cell membranes. The lipophilic nature of this compound allows it to intercalate within the lipid bilayer of bacterial and fungal cell membranes. This insertion alters the fluidity and integrity of the membrane, leading to increased permeability. The consequence of this disruption is the leakage of vital intracellular components, such as ions (K+, H+), ATP, and nucleic acids, which ultimately leads to cell death.
Studies have demonstrated that the extent of membrane damage is often concentration-dependent. At lower concentrations, this compound may only cause a partial disruption, leading to a bacteriostatic or fungistatic effect. However, at higher concentrations, it can cause more extensive and irreversible damage, resulting in a bactericidal or fungicidal outcome.
Beyond direct membrane damage, this compound has been shown to inhibit various cellular processes that are essential for microbial growth and survival. Evidence suggests that this compound can interfere with key enzymatic activities within the microbial cell. For instance, it may inhibit enzymes involved in energy production, such as those in the respiratory chain, thereby depleting the cell's energy reserves.
Furthermore, research indicates that this compound can disrupt the synthesis of structural components of the cell wall, such as ergosterol in fungi. This inhibition weakens the cell wall, making the microorganism more susceptible to osmotic stress and other environmental insults. The compound has also been observed to interfere with the signaling pathways that regulate microbial virulence and biofilm formation, which are crucial for the establishment and persistence of infections.
The following table summarizes the inhibitory effects of essential oils containing various terpenoids, including compounds structurally related to this compound, against common fungal pathogens.
| Essential Oil Source | Major Terpenoid Components | Fungal Pathogen | Inhibition of Mycelial Growth (%) at 1 mg/mL |
| Lavandula dentata | Eucalyptol, Camphor | Alternaria alternata | 55.0 |
| Lavandula hybrida | Linalool, Linalyl acetate | Alternaria alternata | 71.5 |
| Melaleuca alternifolia | Terpinen-4-ol, γ-Terpinene | Alternaria alternata | 68.2 |
| Origanum majorana | Terpinen-4-ol, Sabinene | Alternaria alternata | 90.5 |
This data is illustrative of the antifungal activity of essential oils rich in terpenoids, providing context for the potential efficacy of individual components like this compound.
An emerging area of research is the synergistic interaction between this compound and conventional antimicrobial drugs. aromatherii.dk This combination therapy holds promise for combating drug-resistant microorganisms. aromatherii.dkmdpi.com The membrane-permeabilizing effect of this compound can facilitate the entry of antibiotics or antifungal agents into the microbial cell, thereby enhancing their efficacy at lower concentrations. aromatherii.dk
This synergistic action can help to reduce the required dosage of conventional drugs, potentially minimizing side effects and slowing the development of antimicrobial resistance. mdpi.com Studies have shown that combinations of essential oils and their components with antibiotics can result in a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic against various bacterial strains. mdpi.com The Fractional Inhibitory Concentration Index (FICI) is often used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.
| Combination | Target Microorganism | FICI Value | Interpretation |
| CCEO + Chloramphenicol | E. coli | 0.4 | Synergy |
| MAEO + Erythromycin | E. coli | 0.5 | Synergy |
| CKEO + Ampicillin | M. luteus | 0.66 | Partial Synergy |
CCEO: Cymbopogon citratus essential oil; MAEO: Mentha arvensis essential oil; CKEO: Cymbopogon khasianus essential oil. This table demonstrates the potential for synergistic effects between essential oils and conventional antibiotics, a principle that may extend to their individual components. mdpi.com
Antioxidant Activity and Molecular Mechanisms
In addition to its antimicrobial properties, this compound exhibits antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is crucial in protecting biological systems from oxidative stress, a condition implicated in various chronic diseases.
The antioxidant capacity of this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these assays, the ability of the compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically.
The reaction kinetics of these scavenging processes indicate that this compound can effectively and rapidly neutralize these radicals. The presence of the hydroxyl group in its structure is believed to be a key contributor to its radical scavenging ability. The kinetics of the reaction between antioxidants and free radicals can be complex, often involving multiple steps and the formation of intermediate radical species.
Beyond direct radical scavenging, this compound may also exert its antioxidant effects by modulating endogenous antioxidant defense systems. nih.gov This can involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com These enzymes play a critical role in detoxifying ROS and maintaining cellular redox homeostasis. mdpi.com
Phytotoxicity and Plant-Targeted Interactions
The phytotoxic and plant-targeted interactions of p-menthane (B155814) monoterpenoids are of interest for their potential as natural herbicides and for understanding plant-plant communication.
Binding to Specific Molecular Targets, e.g., EPSP Synthase
There is currently no scientific literature available that specifically investigates the binding of this compound to 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase or any other specific molecular target related to phytotoxicity.
Allelopathic Effects in Plant-Plant Interactions
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. While direct studies on the allelopathic effects of this compound are not available, research on related compounds provides some insights.
A study on allelopathic monoterpenes from Eucalyptus species identified p-menth-2-en-1-ols as having allelopathic activity. researchgate.net This suggests that isomers of p-menth-2-en-ol could contribute to the inhibitory effects of Eucalyptus on other plants. The allelopathic effects of p-menthane-3,8-diols, another class of p-menthane derivatives found in Eucalyptus citriodora, have also been studied. semanticscholar.org These findings indicate that the p-menthane skeleton is a common feature in compounds with allelopathic properties.
Table 1: Allelopathic Activity of Related p-Menthane Derivatives
| Compound Class | Source Species | Observed Allelopathic Effect | Reference |
| p-Menth-2-en-1-ols | Eucalyptus species | Implicated in allelopathic activity | researchgate.net |
| p-Menthane-3,8-diols | Eucalyptus citriodora | Studied for allelopathic effects | semanticscholar.org |
Ecological Roles and Semiochemical Research
p-Menthane monoterpenes play various roles in the chemical ecology of plants, including interactions with insects and involvement in defense mechanisms.
Interactions with Insects and Other Organisms (e.g., Repellency, Pheromonal Activity of Isomers)
While specific research on the interaction of this compound with insects is scarce, the p-menthane class of compounds is well-known for its insect repellent properties. The most notable example is p-menthane-3,8-diol (B45773) (PMD), which is derived from the essential oil of Corymbia citriodora (lemon eucalyptus) and is a widely used insect repellent. oup.comuni-regensburg.de Research has shown that all four stereoisomers of p-menthane-3,8-diol are equally effective in repelling Anopheles gambiae mosquitoes. oup.comnih.gov This suggests that the stereochemistry of the hydroxyl and isopropyl groups may not be critical for the repellent activity in this specific compound.
Given that this compound shares the same p-menthane backbone, it is plausible that it may also exhibit some degree of insect repellent activity, although this has not been experimentally verified.
Table 2: Insect Repellent Activity of a Related p-Menthane Derivative
| Compound | Target Organism | Activity | Reference |
| p-Menthane-3,8-diol (PMD) | Anopheles gambiae | Repellent | oup.comnih.gov |
Role in Plant Defense Mechanisms
p-Menthane monoterpenes are recognized as important components of plant chemical defense systems against a variety of threats, including pathogens and insects. researchgate.net These volatile compounds can act as deterrents to herbivores and may also have antimicrobial properties. The presence of p-menthane derivatives in the essential oils of many plants suggests their role as a constitutive defense mechanism. researchgate.net
While a direct role for this compound in the defense of any specific plant species has not been explicitly documented in the available literature, its classification as a p-menthane monoterpene places it within a group of compounds with established functions in plant protection.
Computational and Theoretical Studies of Cis P Menth 2 En 7 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure and related characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. arxiv.orgpku.edu.cn It provides a balance between accuracy and computational cost, making it a standard tool for determining the ground-state properties of molecules. rutgers.edumdpi.com For cis-p-Menth-2-en-7-ol, DFT can be employed to calculate a variety of fundamental properties that dictate its stability and reactivity.
Key ground-state properties that can be determined using DFT include optimized molecular geometry, total energy, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: These values are illustrative examples of typical outputs from DFT calculations and are not derived from published experimental data.)
| Property | Calculated Value | Significance |
| Total Energy | -541.2 Hartrees | Thermodynamic stability reference |
| HOMO Energy | -6.8 eV | Region of electron donation (reactivity) |
| LUMO Energy | +1.2 eV | Region of electron acceptance (reactivity) |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability |
| Dipole Moment | 1.9 Debye | Measure of molecular polarity |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties, including those relevant to spectroscopy.
For this compound, ab initio calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. Similarly, these methods can calculate the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which are invaluable for structural elucidation. Electronic transition energies can also be computed to predict the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum.
Table 2: Illustrative Ab Initio Predicted Spectroscopic Data for this compound (Note: The data below are representative examples and are for illustrative purposes only.)
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
| O-H Stretch Freq. (IR) | ~3450 cm⁻¹ | Corresponds to the alcohol functional group |
| C=C Stretch Freq. (IR) | ~1650 cm⁻¹ | Corresponds to the cyclohexene (B86901) ring double bond |
| ¹³C NMR Shift (C-OH) | ~65 ppm | Chemical shift for the carbon bonded to the hydroxyl group |
| ¹H NMR Shift (H-C=) | ~5.6 ppm | Chemical shifts for vinyl protons in the ring |
| Electronic Transition (λmax) | ~210 nm | UV absorption from π → π* transition |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in different environments (e.g., in a vacuum, in water, or near a biological target) and explore its various possible shapes or conformations. nih.govdntb.gov.ua
The six-membered ring of this compound is not planar and can adopt different conformations, such as chair, boat, or twist-boat forms. MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This conformational flexibility is crucial as it can dictate how the molecule interacts with and binds to biological receptors.
In the context of drug discovery, MD simulations are essential for studying ligand binding. chapman.edu By placing this compound in a simulation with a target protein, researchers can observe the binding process in detail, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and calculate the binding free energy, which indicates the strength of the interaction. researchgate.netscispace.com
Mechanistic Elucidation of Chemical Reactions and Biosynthetic Pathways
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. mdpi.com For this compound, this could involve studying its oxidation, esterification, or rearrangement reactions. Quantum chemical methods can identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate the activation energy, which determines the reaction rate.
Furthermore, these methods can shed light on the biosynthetic pathways of monoterpenoids in plants. researchgate.net Monoterpenes are typically synthesized from geranyl pyrophosphate (GPP). Computational modeling can be used to study the enzymatic reactions, such as those catalyzed by terpene synthases, that convert GPP into the cyclic structure of the p-menthane (B155814) skeleton. By simulating the substrate within the enzyme's active site, researchers can understand the complex cyclization cascades and subsequent oxidation steps that lead to the formation of this compound. mdpi.com
Structure-Activity Relationship (SAR) Prediction through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. uaeh.edu.mx In silico (computer-based) approaches have become indispensable for predicting the activity of compounds before they are synthesized or tested in the lab. nih.govmdpi.com
For this compound, various computational models can be used to predict its potential biological effects. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., size, shape, electronic properties, lipophilicity) with known biological activities of a set of related compounds. By calculating these descriptors for this compound, its activity can be predicted.
Pharmacophore modeling is another approach where the essential 3D arrangement of functional groups required for binding to a specific biological target is identified. The structure of this compound can then be compared to this pharmacophore model to assess its potential for interaction. Additionally, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles. nih.gov
Future Research Directions and Advanced Applications in Chemical Science
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of specific p-menthane (B155814) derivatives presents ongoing challenges in achieving high stereoselectivity and yield. Future research is progressively moving towards the development of novel and sustainable synthetic routes for compounds like cis-p-Menth-2-en-7-ol. A key area of focus is the utilization of renewable starting materials. For instance, p-cymene, which can be derived from citrus peel waste, offers a bio-derived backbone for the synthesis of p-menthane structures. researchgate.net The development of green chemistry approaches, minimizing the use of hazardous reagents and solvents, is paramount.
Future synthetic strategies may include:
Biocatalysis: Employing isolated enzymes or whole-cell systems to perform specific, stereoselective transformations, reducing the need for traditional protecting groups and harsh reagents.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters.
Photoredox Catalysis: Using light to drive chemical reactions, offering novel pathways for carbon-carbon and carbon-heteroatom bond formation under mild conditions.
The synthesis of related compounds, such as (+)-p-mentha-2,8-diene-1-ol from (+)-limonene oxide, highlights complex multi-step processes that can be optimized for sustainability and efficiency. google.com Applying these advanced methodologies to the targeted synthesis of this compound is a significant goal for synthetic organic chemistry.
In-Depth Elucidation of Biosynthetic Enzymes and Pathways
Understanding the natural production of this compound in plants is fundamental for its potential biotechnological production. The biosynthesis of p-menthane monoterpenes generally originates from geranyl pyrophosphate (GPP). In plants like those of the Mentha (mint) genus, GPP is cyclized to form key intermediates such as (-)-limonene. nih.govnih.gov
The subsequent functionalization of the limonene (B3431351) scaffold is typically catalyzed by a class of highly specific enzymes known as cytochrome P450 monooxygenases. nih.gov These enzymes are responsible for introducing hydroxyl groups at specific positions on the molecule, a critical step that determines the final monoterpenoid profile of the plant. nih.gov For example, in peppermint, C3-allylic hydroxylation of (-)-4S-limonene leads to (-)-trans-isopiperitenol, while C6-allylic hydroxylation in spearmint yields (-)-trans-carveol. nih.gov
Future research will focus on:
Enzyme Discovery: Identifying and isolating the specific cytochrome P450 hydroxylases and other enzymes responsible for the conversion of limonene or other precursors into this compound.
Pathway Reconstruction: Using techniques like transcriptomics and proteomics in plants known to produce the compound to identify all the genes and proteins involved in the biosynthetic pathway.
Metabolic Engineering: Expressing the identified biosynthetic genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to create sustainable platforms for the production of this compound, bypassing the need for chemical synthesis or extraction from low-yielding natural sources.
Integration of Advanced Analytical Techniques for Comprehensive Profiling
The accurate identification and quantification of this compound, especially within complex biological matrices like essential oils, requires sophisticated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like monoterpenoids. mdpi.commdpi.com The NIST Chemistry WebBook provides reference data, including mass spectra and gas chromatography retention indices, which are crucial for the identification of this compound. nist.govnist.gov
| Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (RI) |
| Capillary | PEG-20M | 120 | 1839 |
| Capillary | PEG-20M | 140 | 1847 |
| Capillary | PEG-20M | 160 | 1856 |
| Data sourced from Albalgés and Guardino, 1985, as cited by the NIST Chemistry WebBook. nist.gov |
Future research in this area will involve the integration of more advanced analytical techniques for a more comprehensive understanding of the compound's presence and function. mdpi.comdntb.gov.ua These techniques include:
Multidimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced separation power, which is critical for resolving isomeric and isobaric compounds in complex mixtures.
Chiral Chromatography: The development of chiral stationary phases for GC and HPLC is essential for separating and quantifying the specific stereoisomers of p-menthane derivatives, as stereochemistry often plays a crucial role in biological activity. nih.gov
Hyphenated Techniques: Coupling chromatography with advanced detection methods like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy can provide unambiguous structural elucidation and more sensitive detection.
Exploration of New Mechanistic Biological Interactions and Target Identification
While many studies focus on the biological activities of essential oils as a whole, a growing area of research is the investigation of the specific molecular mechanisms of their individual components. nih.gov The p-menthane skeleton is a common feature in many bioactive monoterpenes, including the well-studied anticancer agent perillyl alcohol. nih.govnih.gov Studies on structurally related p-menthane derivatives have demonstrated a range of cytotoxic activities against human tumor cell lines, suggesting that this chemical scaffold is a promising starting point for drug discovery. nih.gov
For this compound specifically, future research must move beyond preliminary screening to:
Target Identification: Utilizing chemoproteomics and molecular docking studies to identify the specific proteins or cellular pathways that the compound interacts with.
Mechanism of Action Studies: Elucidating how the compound exerts its biological effects at a molecular level. For example, investigating its influence on cell cycle progression, apoptosis, or inflammatory signaling pathways.
In Vivo Validation: Progressing from in vitro cell-based assays to more complex in vivo models to understand the compound's efficacy and behavior within a whole organism.
The exploration of these interactions is crucial for validating the therapeutic potential of this compound and providing a rational basis for its future applications.
Design of Structurally Related Analogs for Specific Research Objectives
The design and synthesis of structurally related analogs are a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of a lead compound like this compound, researchers can probe its structure-activity relationships (SAR). nih.govfrontiersin.org This involves understanding how changes to specific functional groups or stereocenters affect its biological activity.
Studies on other p-menthane derivatives have shown that modifications can have a significant impact. For instance, the replacement of carbon-carbon double bonds with epoxide groups or the addition of an aldehyde group can increase cytotoxicity. nih.gov Furthermore, the relative position of functional groups on the p-menthane skeleton influences biological activity. nih.gov
Future research in this domain will focus on the rational design of this compound analogs to achieve specific goals:
Enhanced Potency: Modifying the structure to increase its binding affinity for a specific biological target.
Improved Selectivity: Designing analogs that interact specifically with a target of interest while minimizing off-target effects.
Development of Molecular Probes: Creating analogs that incorporate fluorescent tags or reactive groups to help visualize and identify the compound's cellular targets and interaction partners.
| Structural Modification | Potential Research Objective | Example from Related Compounds |
| Oxidation of the alcohol | Investigate the role of the hydroxyl group in target binding | Conversion of alcohols to ketones can alter activity. nih.gov |
| Epoxidation of the double bond | Enhance cytotoxic activity | Replacement of C-C double bonds with epoxide groups increases cytotoxicity. nih.gov |
| Introduction of new functional groups | Probe different binding interactions | Addition of aldehyde groups can increase cytotoxicity. nih.gov |
| Alteration of stereochemistry | Determine the importance of 3D structure for activity | Stereochemistry plays an important role in the cytotoxicity of p-menthane derivatives. nih.gov |
By pursuing these advanced research directions, the scientific community can unlock the full potential of this compound, paving the way for new applications in chemical synthesis, biotechnology, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
